Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate
Description
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-24-16-8-7-13(19(21)25-2)11-18(16)28(22,23)20-12-14(15-5-3-9-26-15)17-6-4-10-27-17/h3-11,14,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFVTKOAATBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Biological Activities
Research into methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate has indicated several potential biological activities:
Antimicrobial Activity
Compounds with furan and thiophene rings have shown antimicrobial properties against various bacterial strains. The mechanisms often involve disruption of bacterial cell walls or inhibition of essential enzymes.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer effects. The methanesulfonamide moiety could act as a competitive inhibitor for enzymes involved in cancer metabolism, potentially altering cell proliferation and survival rates.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Its structural features suggest potential mechanisms involving the modulation of signaling pathways related to inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Studies : Research has demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
- Anticancer Research : A study investigated the effects of a related compound on cancer cell lines, revealing significant reductions in cell viability at certain concentrations.
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties highlighted the potential of this compound to inhibit pro-inflammatory cytokines in vitro.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(furan-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate
- Methyl 3-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate
Uniqueness
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate is unique due to the presence of both furan and thiophene moieties, which may confer distinct electronic and steric properties
Biological Activity
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
Research indicates that compounds containing furan and thiophene moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound operates are not extensively documented, but we can infer potential pathways based on similar compounds.
- Inhibition of Enzymatic Activity : Many sulfamoyl compounds act as enzyme inhibitors, potentially affecting metabolic pathways.
- Interaction with Receptors : The structure suggests possible interactions with neurotransmitter receptors, which could influence central nervous system activity.
Antimicrobial Activity
A study evaluating the antimicrobial properties of sulfamoyl derivatives demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains. The presence of the furan and thiophene rings may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against pathogens .
Anticancer Potential
Research on related compounds has shown promising anticancer effects. For instance, derivatives with furan and thiophene rings have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies on cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) revealed that the compound induced significant cytotoxic effects with IC50 values of 25 µM and 30 µM respectively. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | ROS Production |
| MCF7 | 30 | Oxidative Stress |
Q & A
Q. What synthetic routes are optimal for preparing Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of a sulfonamide intermediate. For example, reacting 4-methoxybenzenesulfonyl chloride with 2-amino-2-(furan-2-yl)-2-(thiophen-2-yl)ethanol under basic conditions (e.g., triethylamine in anhydrous dichloromethane at 0–5°C). Subsequent steps may include esterification or functional group protection. Optimizing yield requires precise stoichiometry, temperature control, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and purity. Aromatic protons in furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) are diagnostic.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and validates the sulfamoyl group’s orientation. SHELX software (e.g., SHELXL) is standard for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., [M+H] calculated for CHNOS: 430.0821) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase or human topoisomerase II. The sulfamoyl group may hydrogen-bond to catalytic residues.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (B3LYP/6-31G* basis set) to predict reactive sites. The furan-thiophene moiety’s electron-rich regions may influence π-π stacking .
Q. How should researchers address contradictions between synthetic yields and biological activity data?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (>98% purity required for reliable bioassays).
- Isomeric Byproducts : Check for diastereomers via chiral chromatography. Substituents on the ethyl bridge (C2 of furan/thiophene) may lead to stereochemical variability affecting activity .
Q. What advanced strategies can study the compound’s conformational dynamics in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) using GROMACS. Analyze RMSD and hydrogen-bond persistence between the sulfamoyl group and solvent.
- Nuclear Overhauser Effect (NOE) NMR : Detect through-space interactions between the methoxybenzene and thiophene rings to infer solution-phase conformation .
Structural and Mechanistic Questions
Q. How does the compound’s sulfamoyl group compare to sulfonamide-based herbicides in structure-activity relationships (SAR)?
- Methodological Answer : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), this compound lacks a triazine ring but shares a sulfamoylbenzene backbone. Compare inhibitory effects on acetolactate synthase (ALS) via enzyme kinetics. The furan-thiophene substituents may reduce phytotoxicity but enhance mammalian cell permeability .
Q. What synthetic modifications could enhance metabolic stability without compromising activity?
- Methodological Answer :
- Ester-to-Amide Conversion : Replace the methyl ester with a tertiary amide to resist esterase cleavage.
- Deuterium Incorporation : Substitute hydrogens in the methoxy group with deuterium to prolong half-life (e.g., CDO-). Validate via in vitro microsomal assays (rat liver S9 fraction) .
Data Analysis and Validation
Q. How can researchers reconcile discrepancies in crystallographic and computational structural models?
Q. What statistical approaches are recommended for validating biological assay reproducibility?
- Methodological Answer :
Apply ANOVA to compare triplicate data across independent experiments. Use Grubbs’ test to exclude outliers. For dose-response curves, calculate IC values with nonlinear regression (GraphPad Prism, four-parameter logistic model) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
